molecular formula C24H20BrNO7 B1413662 (4-bromophenyl)methyl 2-acetyloxy-6-[3-(2,5-dioxopyrrol-1-yl)prop-1-enyl]-4-methoxybenzoate CAS No. 1662688-04-1

(4-bromophenyl)methyl 2-acetyloxy-6-[3-(2,5-dioxopyrrol-1-yl)prop-1-enyl]-4-methoxybenzoate

Cat. No.: B1413662
CAS No.: 1662688-04-1
M. Wt: 514.3 g/mol
InChI Key: BHWRBSBBUAOWQR-UHFFFAOYSA-N
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Description

(4-bromophenyl)methyl 2-acetyloxy-6-[3-(2,5-dioxopyrrol-1-yl)prop-1-enyl]-4-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromobenzyl group, an acetoxy group, and a methoxybenzoate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)methyl 2-acetyloxy-6-[3-(2,5-dioxopyrrol-1-yl)prop-1-enyl]-4-methoxybenzoate typically involves multi-step organic reactions. The process may start with the bromination of benzyl alcohol to form 4-bromobenzyl alcohol. This intermediate is then esterified with 2-acetoxy-6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)prop-1-en-1-yl)-4-methoxybenzoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)methyl 2-acetyloxy-6-[3-(2,5-dioxopyrrol-1-yl)prop-1-enyl]-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(4-bromophenyl)methyl 2-acetyloxy-6-[3-(2,5-dioxopyrrol-1-yl)prop-1-enyl]-4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4-bromophenyl)methyl 2-acetyloxy-6-[3-(2,5-dioxopyrrol-1-yl)prop-1-enyl]-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-bromobenzyl acetate: Similar structure but lacks the methoxybenzoate moiety.

    2-acetoxy-4-methoxybenzoic acid: Similar structure but lacks the bromobenzyl group.

    N-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)prop-1-en-1-yl derivatives: Compounds with similar pyrrole-based structures.

Uniqueness

(4-bromophenyl)methyl 2-acetyloxy-6-[3-(2,5-dioxopyrrol-1-yl)prop-1-enyl]-4-methoxybenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1662688-04-1

Molecular Formula

C24H20BrNO7

Molecular Weight

514.3 g/mol

IUPAC Name

(4-bromophenyl)methyl 2-acetyloxy-6-[3-(2,5-dioxopyrrol-1-yl)prop-1-enyl]-4-methoxybenzoate

InChI

InChI=1S/C24H20BrNO7/c1-15(27)33-20-13-19(31-2)12-17(4-3-11-26-21(28)9-10-22(26)29)23(20)24(30)32-14-16-5-7-18(25)8-6-16/h3-10,12-13H,11,14H2,1-2H3

InChI Key

BHWRBSBBUAOWQR-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC(=CC(=C1C(=O)OCC2=CC=C(C=C2)Br)C=CCN3C(=O)C=CC3=O)OC

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1C(=O)OCC2=CC=C(C=C2)Br)C=CCN3C(=O)C=CC3=O)OC

Origin of Product

United States

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